REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH:5]1[CH2:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6]1.[CH3:12]O>>[ClH:3].[NH:5]1[CH2:8][CH:7]([C:9]([O:11][CH3:12])=[O:10])[CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
36476-78-5, 25 g) was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CC(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |